3-Amino-2,6-dichlorobenzoic acid

Vue d'ensemble

Description

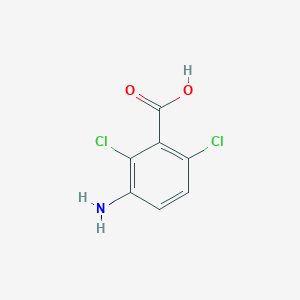

3-Amino-2,6-dichlorobenzoic acid is a chemical compound with the CAS Number: 50917-29-8 . It has a molecular weight of 206.03 . The IUPAC name for this compound is 3-amino-2,6-dichlorobenzoic acid .

Molecular Structure Analysis

The molecular formula of 3-Amino-2,6-dichlorobenzoic acid is C7H5Cl2NO2 . The InChI code is 1S/C7H5Cl2NO2/c8-3-1-2-4 (10)6 (9)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2,6-dichlorobenzoic acid is 206.02 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass are 204.9697338 g/mol . The topological polar surface area is 63.3 Ų .Applications De Recherche Scientifique

Bioremediation in Drinking Water Treatment Plants

Aminobacter sp. MSH1 uses 3-Amino-2,6-dichlorobenzoic acid as a part of its unique chlorobenzoate catabolic pathway, making it a prime biocatalyst for groundwater bioremediation in drinking water treatment plants. This organism can metabolize 2,6-dichlorobenzamide (BAM), converting it into 2,6-dichlorobenzoic acid and further decompose it through a sequence of reactions involving hydroxylation, dehalogenation, and ring cleavage, eventually integrating the breakdown products into the Krebs cycle (Raes et al., 2019).

Degradation of Groundwater Micropollutant

Aminobacter sp. MSH1 and related strains possess a unique ability to mineralize BAM at micropollutant concentrations. The amidase BbdA plays a critical role in this process by converting BAM to 2,6-dichlorobenzoic acid (DCBA). This capability is significant for the treatment of groundwater containing micropollutant concentrations of BAM for drinking water production (T’Syen et al., 2015).

Phytotoxic Properties

Derivatives of 2-amino-3,5-dichloro- and 3-amino-2,5-dichlorobenzoic acids have been researched for their phytotoxic properties. These derivatives, particularly the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid, demonstrate selective phytotoxic activity, which is significant in the context of weed control (Baruffini & Borgna, 1978).

Synthesis of Medical Compounds

2,3-Dichlorobenzoic acid, a related compound, is a key intermediate in the synthesis of the antiepileptic drug lamotrigine, among other medicines for central nervous system disorders. The synthesis process involves diazotization and Meerwein reaction, followed by oxidation (Hong, 2006).

Chemical Synthesis Research

2-Chlorobenzoic acids, similar to 3-Amino-2,6-dichlorobenzoic acid, have been utilized in the Ullmann coupling reaction with amino acids to prepare substituted 1-Acetyl-1H-indol-3-yl Acetates, which are precursors in the synthesis of chromogenic compounds useful in identifying various microorganisms (Dominguez, Xiao, & Kirsch, 2009).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3,6-dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

3-Amino-2,6-dichlorobenzoic acid, also known as Chloramben, is primarily targeted towards the seedlings of broadleaf weeds and annual grasses . It is used as a selective herbicide, mostly for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .

Pharmacokinetics

It is known to be highly soluble in water , which suggests that it can be readily absorbed and distributed within the plant tissues. Its impact on bioavailability would depend on factors such as the method of application and the physiological characteristics of the target plants.

Result of Action

The primary result of the action of 3-Amino-2,6-dichlorobenzoic acid is the control of unwanted plant growth. By selectively targeting certain types of weeds, it allows the desired crops to grow without competition for resources

Action Environment

The action, efficacy, and stability of 3-Amino-2,6-dichlorobenzoic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by rainfall or irrigation practices . Soil type, temperature, and pH could also impact its effectiveness and persistence in the environment.

Propriétés

IUPAC Name |

3-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMCPPLCIXHWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334610 | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,6-dichlorobenzoic acid | |

CAS RN |

50917-29-8 | |

| Record name | 3-Amino-2,6-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-2,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)